4-[(Dimethylamino)methyl]-3-methylaniline 4-[(Dimethylamino)methyl]-3-methylaniline
Brand Name: Vulcanchem
CAS No.: 948572-70-1
VCID: VC2566146
InChI: InChI=1S/C10H16N2/c1-8-6-10(11)5-4-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3
SMILES: CC1=C(C=CC(=C1)N)CN(C)C
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

4-[(Dimethylamino)methyl]-3-methylaniline

CAS No.: 948572-70-1

Cat. No.: VC2566146

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(Dimethylamino)methyl]-3-methylaniline - 948572-70-1

Specification

CAS No. 948572-70-1
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 4-[(dimethylamino)methyl]-3-methylaniline
Standard InChI InChI=1S/C10H16N2/c1-8-6-10(11)5-4-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3
Standard InChI Key LWVJANMCUNEPPA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N)CN(C)C
Canonical SMILES CC1=C(C=CC(=C1)N)CN(C)C

Introduction

Chemical Structure and Molecular Properties

4-[(Dimethylamino)methyl]-3-methylaniline is an aromatic amine derivative characterized by an aniline core with two key substituents: a dimethylaminomethyl group at the para position (C-4) and a methyl group at the meta position (C-3). This unique arrangement of functional groups contributes to its distinctive chemical behavior and applications.

Structural Identification

The compound is identified by the following parameters:

ParameterValue
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
CAS Number948572-70-1
InChIInChI=1S/C10H16N2/c1-8-6-10(11)5-4-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3
InChIKeyLWVJANMCUNEPPA-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)N)CN(C)C

The molecular structure consists of a benzene ring with an amino group (-NH₂) at position 4, a dimethylaminomethyl group [-CH₂N(CH₃)₂] at position 3, and a methyl group (-CH₃) adjacent to the dimethylaminomethyl substituent .

Physical Properties

The physical properties of 4-[(Dimethylamino)methyl]-3-methylaniline are important determinants of its behavior in various applications and reactions:

PropertyValue
Physical StateSolid at room temperature
Melting PointData not available in search results
Boiling PointEstimated around 230-240°C (based on similar compounds)
SolubilitySoluble in organic solvents; limited water solubility
DensityApproximately 1.0 g/cm³ (estimated based on similar compounds)

Synthesis and Preparation Methods

The synthesis of 4-[(Dimethylamino)methyl]-3-methylaniline typically involves well-established organic chemistry procedures. The Mannich reaction represents the most common synthetic approach to this compound.

Mannich Reaction

The primary method for synthesizing 4-[(Dimethylamino)methyl]-3-methylaniline is through the Mannich reaction, which involves the amino alkylation of an aromatic compound using formaldehyde and a secondary amine . The general scheme can be represented as:

3-Methylaniline + Formaldehyde + Dimethylamine → 4-[(Dimethylamino)methyl]-3-methylaniline

The reaction proceeds via the following mechanism:

  • Formation of an iminium ion from dimethylamine and formaldehyde

  • Electrophilic aromatic substitution on the 3-methylaniline by the iminium ion

  • Formation of the desired product with the dimethylaminomethyl group at the para position to the amine

Alternative Synthetic Routes

Alternative methods for preparing this compound include:

  • Reduction of corresponding nitro derivatives

  • Palladium-catalyzed coupling reactions

  • Functionalization of pre-existing aromatic scaffolds

Chemical Reactivity

4-[(Dimethylamino)methyl]-3-methylaniline exhibits chemical reactivity characteristic of both aromatic amines and tertiary amines, making it a versatile starting material for various transformations.

Reactions of the Primary Amine Group

The primary amine (-NH₂) can participate in numerous reactions:

  • Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts

  • Acylation: Reaction with acid chlorides or anhydrides to form amides

  • Alkylation: Formation of secondary and tertiary amines

  • Reductive amination: Reaction with carbonyl compounds under reducing conditions

  • Nucleophilic addition: Attack on electrophilic centers

Reactions of the Dimethylamino Group

The dimethylamino moiety can undergo:

  • Quaternization: Formation of quaternary ammonium salts with alkyl halides

  • Oxidation: Conversion to N-oxides

  • Elimination: Under certain conditions, elimination to form unsaturated systems

  • Coordination: Acting as a ligand for metal complexes

Applications in Scientific Research and Industry

4-[(Dimethylamino)methyl]-3-methylaniline finds applications in various scientific and industrial domains due to its unique structural features and reactivity.

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical synthesis due to its bifunctional nature:

  • Drug Development: Used in the synthesis of pharmaceutical compounds, particularly those requiring both amine functionalities and aromatic cores

  • Structure-Activity Relationship Studies: Employed in medicinal chemistry to explore the effects of structural modifications on biological activity

  • Pharmacophore Development: Serves as a scaffold for constructing molecules with specific pharmacological properties

Dye Chemistry

The aniline-based structure makes this compound suitable for applications in dye chemistry:

  • Disperse Dyes: Used in the synthesis of disperse dyes for polyester fabrics

  • Color Development: Applied in photographic processes as a color developing agent

  • Chromophore Precursor: Serves as a precursor for various chromophoric systems

Analytical Chemistry

In analytical chemistry, this compound finds use as:

  • Reagent: For detection and quantification of various analytes

  • Complexing Agent: Forms colored complexes with specific analytes

  • Chromatographic Standard: Used in calibration of detection systems

Comparative Analysis with Related Compounds

Understanding how 4-[(Dimethylamino)methyl]-3-methylaniline compares to structurally similar compounds provides insight into its unique properties and applications.

Structural Analogues

CompoundStructure VariationKey Differences in Properties
4-[(Dimethylamino)methyl]anilineLacks methyl group at C-3Different electronic distribution; altered basicity
4-[(Dimethylamino)methyl]-2-methylanilineMethyl group at C-2 instead of C-3Different steric effects; altered reactivity patterns
3-[(Dimethylamino)methyl]-4-methylanilineReversed positions of functional groupsDifferent electronic effects; altered regioselectivity in reactions
N,N-DimethylanilineDirect N,N-dimethyl substitution on anilineDifferent chemical reactivity; lacks CH₂ spacer

Functional Group Effects

The positioning of functional groups in 4-[(Dimethylamino)methyl]-3-methylaniline significantly impacts its chemical behavior:

  • The meta-methyl group influences the electronic distribution in the aromatic ring

  • The para-amino group activates the ring toward electrophilic substitution

  • The dimethylaminomethyl group provides basic character and potential for further functionalization

Spectroscopic Characterization

Spectroscopic methods provide valuable tools for the identification and structural elucidation of 4-[(Dimethylamino)methyl]-3-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the compound's structure, the expected ¹H NMR spectral features would include:

  • Signals for the aromatic protons (approximately 6.5-7.5 ppm)

  • A singlet for the methyl group attached to the aromatic ring (approximately 2.2-2.3 ppm)

  • A singlet for the methylene group (-CH₂-) connecting the aromatic ring to the dimethylamino group (approximately 3.3-3.5 ppm)

  • A singlet for the N,N-dimethyl protons (approximately 2.2-2.4 ppm)

  • A broad signal for the primary amine protons (approximately 3.5-4.0 ppm)

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would include:

  • Molecular ion peak at m/z 164

  • Fragment corresponding to loss of dimethylamine (m/z 121)

  • Fragment corresponding to loss of both amino groups

  • Potential fragmentation of the aromatic ring

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